molecular formula C26H33N3O2 B14994311 N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

Cat. No.: B14994311
M. Wt: 419.6 g/mol
InChI Key: FLRYLEABFGXJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring, a cyclohexane carboxamide group, and a 2-methylphenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide typically involves multiple steps. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the 2-methylphenoxypropyl side chain, and finally, the attachment of the cyclohexane carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: In this type of reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown promise in biological studies, particularly in understanding cellular processes and interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.

    Industry: The compound’s unique properties make it valuable in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide
  • N-(2-{1-[3-(2-fluorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide
  • N-(2-{1-[3-(2-bromophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide

Uniqueness

What sets N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties

Properties

Molecular Formula

C26H33N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

N-[2-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C26H33N3O2/c1-20-10-5-8-15-24(20)31-19-9-18-29-23-14-7-6-13-22(23)28-25(29)16-17-27-26(30)21-11-3-2-4-12-21/h5-8,10,13-15,21H,2-4,9,11-12,16-19H2,1H3,(H,27,30)

InChI Key

FLRYLEABFGXJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.